![molecular formula C15H15N3O3S B3405239 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate CAS No. 1321831-13-3](/img/structure/B3405239.png)
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate
Overview
Description
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. MTC is a derivative of cinnamic acid and contains a triazine ring that makes it a unique compound.
Mechanism of Action
The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that breaks down dopamine.
Biochemical and Physiological Effects
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In Alzheimer's disease, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. In Parkinson's disease, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to increase dopamine levels in the brain, which can improve motor function. In agriculture, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to inhibit fungal growth and protect crops from fungal diseases.
Advantages and Limitations for Lab Experiments
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been shown to have low toxicity and can be used in various concentrations. However, there are also limitations to the use of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. It can also be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate. In medicine, further research is needed to determine its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, further research is needed to determine its potential use as a fungicide and to develop more effective formulations. In materials science, further research is needed to explore its potential use as a building block for the synthesis of novel materials. Overall, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has shown promising results in various fields and has the potential to be a valuable compound for future research.
Scientific Research Applications
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been studied for its potential use in various fields, including medicine, agriculture, and materials science. In medicine, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal diseases. In materials science, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate has been studied for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11-14(20)18(15(22-2)17-16-11)10-21-13(19)9-8-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBVLLXTKIFDQ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C=CC2=CC=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N(C1=O)COC(=O)/C=C/C2=CC=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl cinnamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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